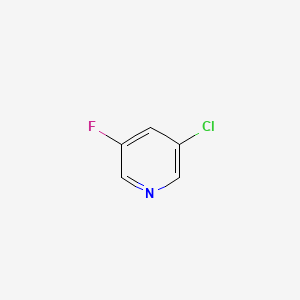

3-Chloro-5-fluoropyridine

Description

Significance of Halogenated Pyridines in Contemporary Chemical Synthesis

The strategic incorporation of halogen atoms onto the pyridine (B92270) scaffold imparts unique chemical reactivity and physical properties, making these compounds indispensable in various fields of chemical synthesis.

Prevalence in Pharmaceutical and Agrochemical Scaffolds

Halogenated pyridines are fundamental components in the development of new pharmaceuticals and agrochemicals. nih.govacs.orgchemrxiv.orgnih.govgithub.com The pyridine ring itself is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.gov The addition of halogens can significantly influence a molecule's biological activity. researchgate.netnih.gov For instance, pesticides containing a pyridine moiety are often highly efficient and exhibit low toxicity. agropages.com In fact, a significant portion of small molecule drugs and agricultural chemicals currently on the market are halogenated. researchgate.net The development of pyridine-containing pesticides is a major focus in the innovation of new agrochemical products. agropages.com

Role in Ligand Design for Metal Complexes

Halogenated pyridines also play a crucial role as ligands in the design of metal complexes. nih.govacs.orgchemrxiv.orgnih.gov The nitrogen atom of the pyridine ring can coordinate to a metal center, and the presence of halogen substituents can modulate the electronic properties of the resulting complex. researchgate.netrsc.org This allows for the fine-tuning of the complex's catalytic activity or other properties for specific applications. researchgate.net

Impact on Molecular Properties and Bioactivity

The introduction of halogen atoms into a molecule can dramatically alter its physical and chemical properties, which in turn affects its biological activity. researchgate.netnih.gov Halogenation can influence factors such as a molecule's size, shape, and electronic distribution. nih.gov This can lead to enhanced binding affinity to biological targets, improved metabolic stability, and better membrane permeability. researchgate.netmdpi.com For example, the presence of halogens can lead to the formation of halogen bonds, a type of non-covalent interaction that can contribute to the stability of a ligand-receptor complex. researchgate.netijres.org

Overview of 3-Chloro-5-fluoropyridine as a Key Intermediate

Among the vast array of halogenated pyridines, this compound has emerged as a particularly valuable intermediate in organic synthesis. github.com Its unique substitution pattern, with a chlorine atom at the 3-position and a fluorine atom at the 5-position, provides multiple reactive sites for further chemical transformations. This dual halogenation allows for selective reactions, where one halogen can be manipulated while the other remains intact, offering a versatile platform for the synthesis of complex molecules. acs.org This compound is primarily used in the pharmaceutical and agrochemical industries as a starting material for the synthesis of active ingredients. github.com

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFN/c6-4-1-5(7)3-8-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTILYPOSFJLPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476160 | |

| Record name | 3-Chloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514797-99-0 | |

| Record name | 3-Chloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Chloro 5 Fluoropyridine and Its Derivatives

Established Synthetic Routes and Reaction Mechanisms

The preparation of 3-chloro-5-fluoropyridine is primarily achieved through halogenation strategies and diazotization-chlorination sequences, which allow for the controlled introduction of the desired halogen atoms at specific positions of the pyridine (B92270) ring.

Halogenation Strategies for Pyridine Precursors

Halogenation of pyridine precursors is a fundamental approach for synthesizing this compound. These strategies often require harsh conditions due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic aromatic substitution. nih.govchemrxiv.org

A common and effective method for the synthesis of this compound involves a stepwise introduction of chlorine and fluorine atoms onto a pyridine derivative. This sequential approach allows for precise control over the final substitution pattern.

The synthesis can begin with the chlorination of aminopyridine derivatives. For instance, 2-aminopyridine (B139424) can be chlorinated to produce 2-amino-3,5-dichloropyridine (B145740), which serves as a crucial intermediate. This reaction is typically carried out using chlorinating agents like phosphorus oxychloride or thionyl chloride. The process may also involve the chlorination of 2-amino-5-chloropyridine (B124133) with N-chlorosuccinimide. google.com The resulting 2-amino-3,5-dichloropyridine is a versatile intermediate for further transformations. chemimpex.com

Table 1: Chlorination of Aminopyridine Derivatives

| Starting Material | Reagent | Intermediate Product | Reference |

| 2-Aminopyridine | Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) | 2-Amino-3,5-dichloropyridine | |

| 2-Amino-5-chloropyridine | N-chlorosuccinimide | 2-Amino-3,5-dichloropyridine | google.com |

Sequential Chlorination and Fluorination Protocols

Fluorination via Halogen Exchange Reactions (e.g., CsF/KF fluorination)

Following chlorination, the next step is often a halogen exchange (Halex) reaction to introduce the fluorine atom. harvard.edu This is a nucleophilic substitution where a chlorine atom is replaced by a fluorine atom. Alkali metal fluorides like cesium fluoride (B91410) (CsF) and potassium fluoride (KF) are commonly employed as fluorinating agents. harvard.edugoogle.comnumberanalytics.com For example, 2,3,5-trichloropyridine (B95902) can be reacted with a mixture of CsF and KF in a high-boiling point solvent such as sulfolane (B150427) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (145–190°C) to selectively yield this compound. The use of a combination of CsF and KF is often preferred to enhance the reactivity of the fluoride source. chemicalbook.comnih.gov The choice of solvent is also critical for the success of these reactions. harvard.edu

Table 2: Fluorination via Halogen Exchange

| Starting Material | Reagents | Product | Reaction Conditions | Reference |

| 2,3,5-Trichloropyridine | CsF, KF | This compound | Sulfolane/DMSO, 145–190°C | |

| 3-Chloropyridine (B48278) | CsF, HF | 3-Fluoropyridine (B146971) | - | chemicalbook.com |

Vapour Phase Chlorination with Selective Catalysts

Vapour phase chlorination offers an alternative route for the synthesis of chlorinated pyridine precursors. This method involves reacting a pyridine derivative with chlorine gas at high temperatures, often in the presence of a catalyst. google.com For instance, the vapour phase chlorination of β-picoline can produce a mixture of chlorinated picolines, including precursors to 2,3,5,6-tetrachloropyridine. google.comgoogle.com The reaction temperature and catalyst are crucial parameters that determine the product distribution. google.com Catalysts such as activated carbon or metal chlorides (e.g., iron, antimony, copper, zinc) can be used to direct the chlorination to the desired positions. google.com

Another important synthetic route involves the diazotization of an amino group on the pyridine ring, followed by a Sandmeyer-type reaction to introduce a chlorine atom. organic-chemistry.org This method is particularly useful when direct chlorination is difficult or lacks selectivity.

This process begins with the conversion of a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org The resulting diazonium salt is a versatile intermediate that can be converted to a variety of functional groups. masterorganicchemistry.com For the synthesis of chloropyridines, the diazonium salt is treated with a copper(I) chloride catalyst in what is known as the Sandmeyer reaction. For example, 2-amino-3,5-dichloropyridine can be converted to 2,3,5-trichloropyridine through a diazotization-chlorination sequence. This trichlorinated intermediate can then undergo fluorination as described previously to yield this compound.

Selective Halogenation via Designed Phosphine (B1218219) Reagents

A notable strategy for the selective halogenation of pyridines involves the use of specifically designed phosphine reagents. This two-step approach hinges on the installation of a phosphonium (B103445) salt at the 4-position of the pyridine ring, which is then displaced by a halide nucleophile. nih.govnih.gov This method is particularly effective for the halogenation of a wide range of unactivated pyridines and has been successfully applied in the late-stage functionalization of complex pharmaceutical compounds. nih.govnih.gov

The core principle of this methodology lies in the design of heterocyclic phosphines. Incorporating electron-deficient pyridine ligands on the phosphine reagent enhances the reactivity of the resulting phosphonium salt towards nucleophilic attack by halides. nih.gov Computational studies have indicated that the carbon-halogen bond formation proceeds through a stepwise SNAr pathway, where the elimination of the phosphine is the rate-determining step. nih.gov The steric interactions between the departing phosphine and substituents on the pyridine ring play a crucial role in the reactivity, accounting for differences observed between 2- and 3-substituted pyridines. nih.govnih.gov

For the chlorination of pyridines with a substituent at the 3- or 5-position, a monoheterocyclic phosphine has been identified as the most suitable reagent. nih.gov While both hydrogen chloride (HCl) and lithium chloride (LiCl) can serve as the chloride source, LiCl is often preferred due to its compatibility with acid-sensitive functional groups. nih.gov In the case of 3,5-disubstituted pyridines, the increased steric hindrance in the corresponding phosphonium salts facilitates the chlorination step to such an extent that triphenylphosphine (B44618) (PPh₃) can be used effectively, obviating the need for the more specialized designed phosphines. nih.gov

While this methodology has proven versatile for 4-halogenation across a variety of pyridine substitution patterns, specific data for the direct synthesis of this compound using this method is not prominently documented in the reviewed literature. The general applicability to 3,5-disubstituted pyridines suggests potential, but the regiochemical outcome for a substrate like 3-fluoropyridine would need to be empirically determined.

Regioselective Halogenation through Zincke Imine Intermediates

An alternative and powerful strategy for the regioselective halogenation of pyridines, particularly at the 3-position, utilizes Zincke imine intermediates. This "one-pot" protocol involves a sequence of ring-opening of the pyridine, halogenation of the resulting acyclic intermediate, and subsequent ring-closing to yield the 3-halopyridine. Current time information in Bangalore, IN. This synthetic maneuver temporarily transforms the electron-deficient pyridine into a series of polarized alkenes, which are susceptible to electrophilic substitution. Current time information in Bangalore, IN.

Ring-Opening, Halogenation, Ring-Closing Sequences

The process is initiated by the activation of the pyridine nitrogen, followed by nucleophilic attack of a secondary amine (e.g., dibenzylamine) to open the ring and form a Zincke imine. Current time information in Bangalore, IN. This intermediate can then be halogenated with an electrophilic halogen source, such as N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS). Current time information in Bangalore, IN. The final step is a ring-closing reaction, often induced by heating with ammonium (B1175870) acetate (B1210297), to regenerate the pyridine ring, now bearing a halogen at the 3-position. nih.govCurrent time information in Bangalore, IN.

Control of Regioselectivity (3-position vs. 5-position)

This methodology exhibits a high degree of regioselectivity for the 3-position. Current time information in Bangalore, IN. For instance, in the case of 3-fluoropyridine, halogenation occurs selectively at the 3-position. Experimental and computational studies have shed light on the factors governing this selectivity. The nature of the halogen electrophile can influence the selectivity-determining step of the reaction. For chlorination and bromination, the irreversible carbon-halogen bond formation is the rate-determining step, whereas for iodination, the bond formation is reversible, and the subsequent deprotonation step dictates the regioselectivity. Current time information in Bangalore, IN.

When 3-substituted Zincke imines are halogenated, the presence of substituents can influence the reaction conditions required. For example, the reaction of the Zincke imine derived from 3-phenylpyridine (B14346) with NIS at room temperature is sluggish. However, the addition of trifluoroacetic acid (TFA) promotes the formation of the iodinated pyridine in high yield. nih.govCurrent time information in Bangalore, IN. This is attributed to the acid's ability to facilitate alkene isomerization and the subsequent recyclization and elimination sequence. nih.govCurrent time information in Bangalore, IN.

Introduction of Functional Groups to Pyridine Scaffolds

Following the successful halogenation of the pyridine ring, the introduction of other functional groups is a common subsequent step in the synthesis of more complex molecules. The carboxamide group is a particularly important functionality in medicinal chemistry.

Carboxamide Group Introduction Post-Halogenation

The introduction of a carboxamide group can be achieved through various synthetic routes after the pyridine core has been appropriately halogenated.

Direct Amidation of Pyridine Carboxylic Acids

A straightforward method for introducing a carboxamide group is the direct amidation of a corresponding pyridine carboxylic acid. This approach has been successfully employed in the synthesis of 5-chloro-3-fluoropyridine-2-carboxamide (B1647115). The process involves treating 5-chloro-3-fluoropyridine-2-carboxylic acid with ammonia (B1221849) or ammonium hydroxide. nih.gov To enhance the efficiency of the reaction and achieve high yields, the reaction is often carried out under high-pressure conditions. The use of coupling agents and catalysts, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can further improve the reaction yield, with reported efficiencies in the range of 70-80%. nih.gov

Amidomethylation Reactions

Amidomethylation reactions represent a powerful tool for the functionalization of pyridine rings. While direct amidomethylation of this compound is not extensively documented, studies on closely related isomers such as 4-chloro-3-fluoropyridine (B1587321) provide significant insights into the potential synthetic pathways. The synthesis of 2-amidomethylated pyridines has been explored through two primary strategies: a deprotonation/metalation approach and Minisci-type reactions. acs.orgwebsite-files.com

The deprotonation strategy involves the use of a strong base at low temperatures to selectively remove a proton from the pyridine ring, followed by quenching with an electrophile. For instance, the kinetic deprotonation of 4-chloro-3-fluoropyridine at -75 °C, followed by a reaction with dimethylformamide (DMF), regioselectively yields 2-formyl-4-chloro-3-fluoropyridine. acs.orgwebsite-files.com This aldehyde can then be converted into the corresponding 2-aminomethyl derivative. acs.org

Alternatively, Minisci-type amidomethylation offers a more direct route. This radical-based method can be carried out under either classical (Ag⁺/persulfate) or photoredox-mediated conditions. acs.orgwebsite-files.com These reactions have been shown to produce 2-amidomethylated products in yields ranging from 30% to 74%, with high regioselectivity. acs.orgresearchgate.net The 3-fluoro substituent has been observed to exert a strong ortho-directing effect, favoring radical attack at the C2 position. website-files.comldorganisation.com Photoredox-mediated Minisci reactions have proven to be particularly effective and are often more scalable than the traditional deprotonation methods. acs.orgwebsite-files.com

Table 1: Comparison of Amidomethylation Methods for 4-Chloro-3-fluoropyridine

| Method | Reagents | Key Features | Yield Range | Regioselectivity (2-position) | Ref |

|---|---|---|---|---|---|

| Deprotonation/Metalation | Strong base (e.g., LDA), DMF | Requires low temperatures (-75 °C); technically demanding. | High yielding over multiple steps. | Highly regioselective. | acs.orgwebsite-files.com |

| Classical Minisci | Ag⁺/Persulfate, Amino acid derivatives | Technically straightforward; good yields. | 30-74% | Excellent (up to >50:1 isomer ratio). | acs.orgwebsite-files.com |

| Photoredox Minisci | Photocatalyst (e.g., 4-CzIPN), N-hydroxyphthalimide ester | Milder conditions; scalable; good yields. | 39-74% | Good (up to 97:3 isomer ratio). | acs.orgwebsite-files.com |

Emerging Synthetic Strategies and Innovations

The field of pyridine synthesis is continually advancing, with a focus on developing more efficient, selective, and sustainable methods. These emerging strategies often employ novel technologies and catalytic systems to overcome the limitations of traditional approaches.

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the formation of previously challenging carbon-carbon and carbon-heteroatom bonds under mild conditions. One of the most versatile methods for synthesizing 3-fluoropyridines involves a photoredox-mediated coupling reaction. acs.org This approach allows for the construction of the fluorinated pyridine ring from readily available ketone precursors. acs.org

A notable example of photoredox catalysis in this context is the synthesis of diversely substituted 3-fluoropyridines through the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. acs.orgorganic-chemistry.org This reaction is typically catalyzed by an iridium-based photocatalyst, such as fac-Ir(ppy)₃, under blue LED irradiation. acs.orgnih.gov The process involves the reduction of the α,α-difluoro-β-iodoketone by the photoexcited catalyst to generate a radical intermediate. acs.org This radical then adds to the silyl enol ether, and subsequent oxidation and elimination steps lead to the formation of a 1,4-dicarbonyl compound, which can then undergo a one-pot condensation with ammonium acetate to afford the final 3-fluoropyridine product. acs.orgorganic-chemistry.org This method is highly valuable as it allows for the assembly of the 3-fluoropyridine core from two different ketone components in a single operational step. acs.org

Table 2: Key Features of Photoredox-Mediated 3-Fluoropyridine Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reactants | α,α-Difluoro-β-iodoketones and Silyl enol ethers | acs.orgorganic-chemistry.org |

| Catalyst | fac-Ir(ppy)₃ (an Iridium-based photocatalyst) | acs.orgnih.gov |

| Conditions | Blue LED irradiation, one-pot condensation with ammonium acetate | acs.orgorganic-chemistry.org |

| Key Advantage | Assembly of the 3-fluoropyridine structure from two simple ketone precursors in one step. | acs.org |

Continuous flow chemistry has gained significant traction as a powerful technology for chemical synthesis, offering advantages in terms of safety, efficiency, scalability, and process control over traditional batch methods. organic-chemistry.org The application of continuous flow reactors to pyridine synthesis has been explored for various reaction types, including the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis. grafiati.comresearchgate.net These syntheses can be performed in microwave flow reactors or on conductive heating flow platforms, allowing for the continuous processing of materials. grafiati.comresearchgate.net

More specifically, continuous flow microreactors have been successfully employed for the N-oxidation of pyridine derivatives using a titanium silicalite (TS-1) catalyst and hydrogen peroxide. organic-chemistry.orgthieme-connect.com This process has demonstrated high yields (up to 99%) and excellent stability, with the catalyst remaining active for over 800 hours of continuous operation. organic-chemistry.org Such flow processes are considered safer, greener, and more efficient, making them highly suitable for large-scale industrial production. organic-chemistry.orgthieme-connect.com

Fluorinated piperidines are highly sought-after motifs in drug discovery. A significant challenge in their synthesis is the controlled reduction of the corresponding fluorinated pyridines. An innovative dearomatization-hydrogenation (DAH) process has been developed to address this challenge, enabling the synthesis of all-cis-(multi)fluorinated piperidines with high diastereoselectivity. huji.ac.ilspringernature.com

This one-pot, two-step process begins with the dearomatization of the fluoropyridine ring using a rhodium catalyst and a borane (B79455) reagent, such as pinacolborane (H-Bpin). springernature.comscientificupdate.com This initial step breaks the aromaticity of the pyridine ring and forms a mixture of diene intermediates. springernature.com Subsequently, the resulting intermediates undergo hydrogenation under milder conditions, catalyzed by the same rhodium complex, to yield the fully saturated all-cis-fluorinated piperidine (B6355638). springernature.comscientificupdate.com This strategy has been successfully applied to a range of fluoropyridine substrates, providing access to valuable fluorinated piperidine building blocks. springernature.commdpi.com

The development of metal-free synthetic methods is a key goal in green chemistry, aiming to reduce the reliance on potentially toxic and expensive transition metal catalysts. In the context of halogenated pyridines, several metal-free approaches have been reported.

For instance, a metal-free method for the site-selective C-N bond-forming reaction of polyhalogenated pyridines has been developed. rsc.org This method allows for the preferential reaction of amines at the fluorine-bearing position of the pyridine ring, generating monosubstituted halogenated pyridines with high selectivity under mild conditions. rsc.org Additionally, metal-free methods for the synthesis of substituted pyridines from simple starting materials like aldehydes and ammonium acetate under air as the oxidant have been established. rsc.org These reactions often proceed through an oxidative cyclization process involving direct C-H bond functionalization. rsc.org

Furthermore, transition-metal-free regioselective C-H halogenation of pyridine derivatives, such as imidazo[1,2-a]pyridines, has been achieved using inexpensive reagents like sodium chlorite (B76162) or bromite (B1237846) as the halogen source. nih.gov These methods provide an efficient and environmentally friendly route to halogenated pyridine systems. nih.gov

Industrial Scalability and Optimization of Synthetic Pathways

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates a focus on scalability, efficiency, and cost-effectiveness. Several synthetic pathways have been developed and optimized to meet the demands of the pharmaceutical and agrochemical industries, where this compound serves as a crucial intermediate. github.com Key considerations for industrial-scale synthesis include the availability of starting materials, reaction conditions, yield, purity, and the adoption of sustainable and safe manufacturing processes. github.comgoogle.com

One of the industrially viable methods for producing substituted fluoropyridines involves the halogen exchange (Halex) reaction. For instance, the synthesis of 5-chloro-3-fluoropyridine can be achieved from 2,3,5-trichloropyridine. This process requires precise control over reaction parameters to ensure high yield and selectivity. Optimization of this pathway often involves a stepwise heating process in the presence of specific fluoride sources and solvents.

Table 1: Industrial Synthesis of 5-Chloro-3-fluoropyridine via Halogen Exchange

| Starting Material | Reagents | Solvents | Temperature Profile | Yield | Reference |

|---|---|---|---|---|---|

| 2,3,5-trichloropyridine | Cesium fluoride (CsF), Potassium fluoride (KF) | Sulfolane, Dimethyl sulfoxide (DMSO) | 145°C for 17 hours, then 190°C for 19 hours | >90% |

Another key aspect of industrial optimization is the development of processes that start from readily available and less expensive materials. google.com Patents reveal methods for producing 3-substituted 2-chloro-5-fluoropyridines in high yields under mild conditions, making them suitable for large-scale production. google.com These processes often focus on the selective manipulation of functional groups on the pyridine ring.

For the production of derivatives, such as those with a carboxamide group, optimization strategies focus on enhancing reaction efficiency and minimizing side products. The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) has been shown to improve yields in amidation reactions.

Table 2: Optimization of Carboxamide Formation

| Substrate | Reagent | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 5-Chloro-3-fluoropyridine-2-carboxylic acid | Ammonia/Ammonium hydroxide | EDC | High pressure (50-100 bar) | 70-80% |

Furthermore, the development of continuous flow processes represents a significant advancement in the scalable synthesis of pyridine derivatives. rsc.org This technology offers better control over reaction parameters, enhances safety, and can lead to higher throughput compared to traditional batch processing. For related compounds, the Blaise reaction has been optimized for large-scale operations by using methanesulfonic acid as an in situ activator of zinc, which removes the induction period and improves safety and viability. researchgate.net

The industry is also increasingly focusing on "green chemistry" and sustainable production methods. github.com This includes the use of less hazardous reagents and solvents, minimizing waste, and developing catalytic processes that can be run under milder conditions. For example, vapor phase chlorination in the presence of catalysts like activated carbon or metal chlorides has been developed for producing related chlorinated pyridine derivatives, which can be more environmentally friendly than traditional liquid-phase reactions. google.com

The optimization of industrial pathways is a continuous process, driven by the need for more efficient, safer, and sustainable methods to produce this compound and its valuable derivatives for a growing market. github.com

Computational and Spectroscopic Investigations of 3 Chloro 5 Fluoropyridine

Spectroscopic and Physical Properties

As of the latest available information, detailed X-ray crystallography data for the solid-state structure of 3-Chloro-5-fluoropyridine is not publicly documented in crystallographic databases or peer-reviewed literature. While X-ray diffraction is a definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystal lattice, no such study for this specific compound could be retrieved from the searched resources.

The determination of a crystal structure would provide invaluable insights into parameters such as:

Crystal System and Space Group: Defining the symmetry of the unit cell.

Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Geometry: Accurate bond lengths and angles within the this compound molecule in the solid state.

Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as halogen bonding or π-π stacking, which govern the packing of molecules in the crystal.

Although experimental crystallographic data is not available, the solid nature of this compound at room temperature, with a melting point between 26-30 °C, confirms its existence in a crystalline lattice. sigmaaldrich.comsigmaaldrich.com

Research on Reactivity and Functionalization of 3 Chloro 5 Fluoropyridine Scaffolds

Regioselective Functionalization Strategies

The presence of two different halogen atoms on the pyridine (B92270) ring allows for selective functionalization at specific positions, a critical aspect for the synthesis of complex molecules.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.org In the context of 3-chloro-5-fluoropyridine, lithiation reactions using strong bases like lithium diisopropylamide (LDA) can be employed to introduce functional groups at specific positions. For instance, the lithiation of 2-chloro-3-fluoropyridine (B99640) with LDA, followed by quenching with an electrophile like dimethylformamide (DMF), leads to regioselective formylation at the 3-position. This approach is also applicable to other pyridine derivatives, where a directing group guides the metalation to an adjacent position. For example, starting with 2,6-dichloro-5-fluoropyridine, treatment with LDA at low temperatures generates a lithiated intermediate that can be trapped with bromine to yield the 3-bromo derivative.

A study on the BF3-directed lithiation of 3-chloropyridine (B48278) demonstrated that complexation with BF3 allows for regioselective lithiation at the 2- or 2,6-positions using LDA. researchgate.net This highlights how Lewis acids can modulate the regioselectivity of lithiation reactions.

The table below summarizes key aspects of directed metalation and lithiation reactions on related fluorinated pyridines.

| Starting Material | Reagent | Key Conditions | Product | Reference |

| 2-Chloro-4-fluoropyridine | Lithium diisopropylamide (LDA), then Dimethylformamide (DMF) | THF, -23 to -15 °C | 2-Chloro-4-fluoropyridine-3-carbaldehyde | |

| 2,6-Dichloro-5-fluoropyridine | Lithium diisopropylamide (LDA), then Bromine | THF, -78°C | 3-Bromo-2,6-dichloro-5-fluoropyridine | |

| 3-Chloropyridine | Butyllithium-tetramethylethylenediamine complex | Diethyl ether | 2-Lithiated-3-chloropyridine | researchgate.net |

| 4-Chloro-3-fluoropyridine (B1587321) | Lithium diisopropylamide (LDA), then Dimethylformamide (DMF) | -75 °C | 2-Formyl-4-chloro-3-fluoropyridine | researchgate.net |

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org For di- and polyhalogenated pyridines, the selectivity of these reactions is a crucial consideration.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the functionalization of halogenated pyridines. vulcanchem.comresearchgate.net The reactivity of the carbon-halogen bond in these reactions is influenced by the nature of the halogen and its position on the pyridine ring. Generally, the reactivity order is I > Br > Cl > F. This allows for selective couplings by choosing the appropriate reaction conditions.

For example, in 5-bromo-2-chloro-3-fluoropyridine (B1227324), catalytic amination using a palladium catalyst like Pd2dba3 with a Xantphos ligand selectively substitutes the bromide. researchgate.netnih.gov Similarly, Suzuki-Miyaura coupling of 5-fluoro-3-bromopyridine with a boronic acid can be achieved with regioselectivity. vulcanchem.com The choice of palladium catalyst and ligands is critical for achieving high yields and selectivity. researchgate.netresearchgate.net

In polyhalogenated pyridines, achieving chemoselectivity in cross-coupling reactions is a significant challenge. The outcome of the reaction depends on a delicate balance of electronic and steric factors, as well as the reaction conditions. baranlab.org

Research on 5-bromo-2-chloro-3-fluoropyridine has shown that the chemoselectivity can be reversed by altering the reaction conditions. researchgate.netnih.gov While palladium-catalyzed amination leads to substitution at the C-Br bond, performing the reaction neat without a palladium catalyst results in substitution at the C-Cl position. researchgate.netnih.gov This demonstrates the profound impact of the catalyst on the reaction pathway.

The position of substituents also plays a critical role. For instance, in 2-chloro-3-EDG-pyridines (where EDG is an electron-donating group like F, OMe, or NH2), oxidative addition to a palladium(0) complex is significantly faster than for the corresponding 5-EDG isomers. chemrxiv.org This difference in reactivity is attributed to the influence of the substituent on the frontier molecular orbitals of the pyridine ring. chemrxiv.org

The following table provides examples of chemoselective cross-coupling reactions on multi-halogenated pyridines.

| Substrate | Coupling Partner | Catalyst/Conditions | Major Product | Reference |

| 5-Bromo-2-chloro-3-fluoropyridine | Secondary amines, anilines | Pd2dba3, Xantphos, base | Bromide substitution product | researchgate.netnih.gov |

| 5-Bromo-2-chloro-3-fluoropyridine | Amines | Neat, no palladium catalyst | Chloride substitution product | researchgate.netnih.gov |

| 3-Bromo-5-chloro-2-fluoropyridine | Pyrazole (B372694) | Metal-free | High conversion to coupled product | rsc.org |

| 3-Chloro-2-bromo-5-fluoropyridine | 3-Methyl-3-cyanocyclobutylzinc iodide | Negishi-type cross-coupling | Coupling at the bromine position | researchgate.net |

The electron-deficient nature of the this compound ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. smolecule.comambeed.com The fluorine and chlorine atoms act as leaving groups, with their reactivity influenced by their position and the nature of the nucleophile.

In many cases, the fluorine atom is a better leaving group than chlorine in SNAr reactions on electron-deficient rings. However, the selectivity can be influenced by the reaction conditions. For example, in 5-bromo-2-chloro-3-fluoropyridine, selective substitution of the 3-fluoro group can be achieved under specific SNAr conditions. researchgate.netnih.gov Research has also shown that in chlorofluoropyridines, there can be a high selectivity for the substitution of a fluoride (B91410) over a chloride. acs.orgnih.gov

The presence of other functional groups can also direct the regioselectivity of SNAr reactions. The electron-withdrawing properties of the halogens activate the ring towards nucleophilic attack. evitachem.com

Cross-Coupling Reactions and Their Selectivity

Palladium-Catalyzed Cross-Couplings

Ring-Opening and Ring-Closing Transformations

The pyridine ring of this compound can participate in ring-opening and ring-closing reactions, leading to the formation of novel heterocyclic scaffolds.

A notable example is the use of a sequential ortho-lithiation and double allylation of 2-chloro-3-fluoropyridine to create a diallyl intermediate. thieme-connect.com This intermediate can then undergo a ring-closing metathesis (RCM) reaction to form a fused ring system, which can be further transformed into a 3-chloro-4-fluoro-7,8-dihydro-6H-isoquinolin-5-one derivative. thieme-connect.com

Another approach involves a ring-opening, halogenation, and ring-closing strategy. chemrxiv.org This method utilizes a modified Zincke reaction to temporarily open the pyridine ring into an azatriene intermediate. This intermediate can then undergo regioselective halogenation before ring-closing to form a 3-halopyridine. chemrxiv.org

Furthermore, 5-chloro-3-pyridinamine, a related compound, is used as a catalyst in ring-opening polymerization reactions. biosynth.com

Isotopic Labeling and Mechanistic Studies

While specific isotopic labeling studies exclusively focused on this compound are not extensively documented in the reviewed literature, the principles and methodologies are well-established for analogous halogenated pyridine compounds. Such studies are crucial for elucidating reaction mechanisms, tracing metabolic pathways, and understanding the behavior of molecules.

Mechanistic insights are often derived from a combination of experimental and computational methods. For instance, studies on related 2-halopyridines have shown that the nature of the electrophilic intermediate can vary depending on the specific halogen and the reacting substrate. The reaction of 2-chloropyridine (B119429) with N-vinyl or N-aryl amides typically proceeds through a 2-chloropyridinium adduct, whereas using 2-fluoropyridine (B1216828) with N-alkyl or electron-rich benzamides favors the formation of a nitrilium ion. orgsyn.org

Furthermore, research on the formylation of various fluoropyridines has helped in understanding potential reaction pathways for functionalization. researchgate.net Computational and experimental studies on the halogenation of pyridines via Zincke imine intermediates have revealed that the selectivity-determining step can change depending on the halogen electrophile used. chemrxiv.org For related pyridine-carbaldehyde derivatives, isotopic labeling, such as using ¹⁸O in aldehyde oxidation, has been suggested as a method to validate reaction mechanisms. Custom synthesis services offer isotopic labeling (e.g., ²H, ¹³C, ¹⁵N) for related compounds like 4-chloro-5-fluoropyridine-3-carboxylic acid, indicating the feasibility and demand for such labeled compounds in research. lookchem.com

These examples from closely related molecules underscore the potential for isotopic labeling and detailed mechanistic studies on this compound to provide a deeper understanding of its reactivity and guide the synthesis of novel derivatives.

Reactivity with Specific Reagents and Reaction Pathways

The reactivity of the this compound scaffold is characterized by the distinct electronic properties conferred by its two halogen substituents. The electron-withdrawing nature of both chlorine and fluorine atoms makes the pyridine ring electron-deficient and susceptible to various transformations, particularly nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The chlorine atom at the 3-position is a primary site for many of these functionalizations.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr) reactions. The chlorine and fluorine atoms activate the ring for such attacks. In compounds like 5-bromo-2-chloro-3-fluoropyridine, selective substitution of the 3-fluoro group can be achieved under SNAr conditions. researchgate.net For other derivatives, the chlorine atom can be displaced by various nucleophiles, including amines and alcohols. evitachem.com

Metal-Catalyzed Cross-Coupling Reactions: The this compound core is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds. While direct examples for this compound are specific, analogous compounds like 5-fluoro-3-bromopyridine readily undergo Suzuki-Miyaura coupling with boronic acids. vulcanchem.com Derivatives such as 5-chloro-3-fluoropyridine-2-carboxamide (B1647115) are also viable substrates for coupling with aryl boronic acids using catalysts like Pd(PPh₃)₄. The boronate ester of a related pyridine, 2-chloro-5-fluoro-3-(pinacolboronate)pyridine, is specifically designed for use in Suzuki-Miyaura reactions.

Buchwald-Hartwig Amination: This is another crucial palladium-catalyzed reaction for forming C-N bonds. It allows for the introduction of amine functionalities onto the pyridine ring. For example, 5-bromo-2-chloro-3-fluoropyridine undergoes exclusive amination at the C-Br bond, while 5-chloro-3-fluoropyridine-2-carboxamide can be aminated using a Pd₂(dba)₃/Xantphos catalytic system. researchgate.net

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. A Negishi-type cross-coupling has been demonstrated with 3-chloro-2-bromo-5-fluoropyridine, showcasing another pathway for C-C bond formation. researchgate.net

Heck Coupling: Derivatives like 5-chloro-3-fluoropyridine-2-carbonitrile (B1592692) can participate in Heck coupling reactions to form more complex molecular structures. evitachem.com

Organometallic Reagents and Metalation: The use of strong bases and organometallic reagents allows for regioselective functionalization through deprotonation or halogen-metal exchange.

Directed ortho-Metalation (DoM): Strong bases like lithium diisopropylamide (LDA) can selectively deprotonate the pyridine ring at a position adjacent to a directing group. This strategy has been used to install chlorine and fluorine at the 3 and 5 positions of a pyridine precursor. smolecule.com Studies on 3-chloropyridine and 3-fluoropyridine (B146971) show that LDA treatment leads to lithiation at the ortho-position (C2 or C4), which can then be trapped with an electrophile. researchgate.net

Lithium-Halogen Exchange: Organolithium reagents can replace a halogen atom, creating a lithiated intermediate that is a potent nucleophile. This is a common strategy for functionalizing halogenated pyridines.

The table below summarizes the key reaction types and specific reagents used for the functionalization of this compound and its close analogues.

| Reaction Type | Reagent/Catalyst System | Substrate Analogue | Product Type | Citation |

| Suzuki-Miyaura Coupling | Aryl boronic acids / Pd(PPh₃)₄ | 5-Chloro-3-fluoropyridine-2-carboxamide | Arylated Pyridine | |

| Buchwald-Hartwig Amination | Amines / Pd₂(dba)₃, Xantphos | 5-Chloro-3-fluoropyridine-2-carboxamide | Aminated Pyridine | |

| Negishi Coupling | Organozinc reagents | 3-Chloro-2-bromo-5-fluoropyridine | Alkylated/Arylated Pyridine | researchgate.net |

| Heck Coupling | Alkenes / Pd catalyst | 5-Chloro-3-fluoropyridine-2-carbonitrile | Alkenylated Pyridine | evitachem.com |

| Directed ortho-Metalation | Lithium diisopropylamide (LDA) | 3-Chloropyridine / 3-Fluoropyridine | Functionalized Pyridine | smolecule.comresearchgate.net |

| Nucleophilic Substitution | Amines, Alcohols | 5-Chloro-3-fluoropyridine-2-carbonitrile | Substituted Pyridine | evitachem.com |

Applications of 3 Chloro 5 Fluoropyridine in Medicinal Chemistry Research

Design and Synthesis of Biologically Active Derivatives

The strategic incorporation of the 3-chloro-5-fluoropyridine moiety into larger molecules allows for the fine-tuning of their pharmacological profiles. The chlorine and fluorine substituents influence the compound's reactivity, directing further chemical modifications and enabling interactions with specific biological targets. netascientific.com This facilitates the creation of derivatives with enhanced potency and selectivity.

Polysubstituted pyridines are recognized as essential scaffolds in the development of bioactive molecules. rsc.org The this compound framework is integral to the synthesis of more complex structures, such as 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives. nih.govresearchgate.net These oxazolidinones, a class of synthetic antibiotics, are designed to bind to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. researchgate.net By modifying the core structure, researchers have developed compounds with significant antibacterial activity. For instance, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives demonstrated potent effects against various Gram-positive bacterial strains. nih.govnih.gov

Derivatives of this compound have been investigated as inhibitors of various enzymes critical to disease pathways. The halogenated pyridine (B92270) structure can interact with the active sites of enzymes, leading to the modulation of their activity. smolecule.com

One notable example involves a derivative, 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), which was identified as a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase). acs.org This enzyme is essential for pathways like fatty acid synthesis in bacteria. The study revealed that this compound demonstrated dual inhibitory activity against Sfp- and AcpS-PPTase targets with IC50 values of 290 nM and 8.1 μM, respectively. acs.org In another area, fluoropyridine derivatives have been shown to inhibit kinases involved in inflammatory pathways, such as the p38α mitogen-activated protein kinase. smolecule.com

Table 1: Enzyme Inhibition Data for a 3-Chloro-5-(trifluoromethyl)pyridine Derivative

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| ML267 | Sfp-PPTase | 290 nM |

| ML276 | AcpS-PPTase | 8.1 µM |

Data sourced from a study on bacterial phosphopantetheinyl transferase inhibitors. acs.org

The concept of prodrug design is relevant in the context of developing therapeutics from pyridine-based scaffolds. A prodrug is an inactive compound that is converted into an active drug within the body. This strategy can be used to improve a drug's properties, such as solubility or bioavailability. For example, research on related compounds like 4-amino-6-chloro-5-fluoropyridine-3-carboxylic acid has shown it can be esterified to create precursors for prodrug development. vulcanchem.com The resulting esters can then be hydrolyzed by enzymes in the body to release the active carboxylic acid. This approach is exemplified in the development of various therapeutics, including the tuberculosis drug Pretomanid, which is a prodrug that undergoes bio-reduction of its nitro group to become active. mdpi.com

Enzyme Inhibition Studies

Antimicrobial Research Applications

The this compound scaffold is a key component in the synthesis of novel antimicrobial agents. smolecule.com The unique electronic properties imparted by the halogen substituents are known to enhance interaction with biomolecules, making derivatives valuable candidates for treating infections. smolecule.comsmolecule.com

Research has consistently shown that derivatives synthesized from fluoropyridine building blocks exhibit significant activity against Gram-positive bacteria. nih.govnih.gov A study focusing on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives revealed their efficacy against a panel of Gram-positive bacteria, including drug-sensitive and drug-resistant strains. nih.govresearchgate.net One compound in this series, designated 7j, showed an eight-fold stronger inhibitory effect than the commercial antibiotic linezolid (B1675486) against certain strains, with a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL. nih.govresearchgate.net Similarly, the PPTase inhibitor ML267, derived from a trifluoromethyl-substituted 3-chloropyridine (B48278), was found to have antibacterial activity restricted to Gram-positive organisms, including strains of Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA). acs.org

Table 2: Minimum Inhibitory Concentration (MIC) of a Potent 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivative (Compound 7j)

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.25 |

| Enterococcus faecalis (VRE) | 0.25 |

| Linezolid-resistant Staphylococcus aureus (LRSA) | 0.5 |

| Linezolid-resistant Staphylococcus epidermidis (LRSE) | 0.25 |

Data adapted from research on novel oxazolidinone derivatives. nih.gov

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which can adhere to surfaces and are notoriously resistant to antibiotics. Targeting biofilm formation is a key strategy in combating persistent infections. chiet.edu.eg Studies have shown that derivatives of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone can significantly inhibit the formation of biofilms by drug-resistant Gram-positive bacteria. nih.govnih.gov Potent compounds from this class were evaluated for their effects on biofilm formation against four drug-resistant strains, showing minimum biofilm inhibitory concentrations (MBICs) as low as 0.5 µg/mL against MRSA and Vancomycin-resistant Enterococcus (VRE). nih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone |

| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) |

| 4-amino-6-chloro-5-fluoropyridine-3-carboxylic acid |

| Bacillus subtilis |

| Linezolid |

| Methicillin-resistant Staphylococcus aureus (MRSA) |

| Pretomanid |

Antibacterial Activity against Gram-Positive Bacteria

Activity Against Drug-Resistant Strains (e.g., MRSA)

Derivatives of this compound have been investigated for their potential to combat drug-resistant bacteria, a significant challenge in modern medicine. Research has shown that compounds incorporating the fluoropyridine structure exhibit notable antibacterial activity against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

In one study, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated. nih.gov Several of these compounds demonstrated significant antibacterial activity against MRSA. nih.gov For instance, compound 7j from this series showed an eight-fold stronger inhibitory effect against certain strains than the established antibiotic linezolid, with a minimum inhibitory concentration (MIC) value of 0.25 µg/mL. nih.gov Other derivatives in the same study, 7i-l , also displayed potent activity against MRSA and VRE. nih.gov

Another class of compounds, 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides, which can be synthesized from precursors like 3-chloro-5-(trifluoromethyl)pyridine, also showed promise. The advanced analogue ML267 was found to have antibacterial activity against MRSA. acs.org Similarly, certain pyrimidine-based compounds have demonstrated weak to moderate activity against MRSA, with MIC values in the range of 4–8 μg/mL. mdpi.com

Table 1: Antibacterial Activity of this compound Derivatives Against Resistant Strains

| Compound/Derivative Class | Resistant Strain(s) | Key Findings (MIC Values) | Reference(s) |

|---|---|---|---|

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinones (e.g., 7j ) | MRSA, VRE | Compound 7j MIC: 0.25 µg/mL (8x stronger than linezolid) | nih.gov |

| 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides (e.g., ML267 ) | MRSA | Exhibited antibacterial activity against MRSA. | acs.org |

| Pyrimidine-based compounds | MRSA | Weak activity with MIC values of 4–8 μg/mL. | mdpi.com |

Investigation of Mechanism of Action (e.g., enzyme inhibition, apoptosis induction)

The antimicrobial effects of compounds derived from this compound are attributed to several mechanisms of action, primarily centered on enzyme inhibition. The halogenated pyridine structure is often associated with enhanced interaction with biological targets, potentially leading to the disruption of essential cellular processes. smolecule.com

One key mechanism is the inhibition of phosphopantetheinyl transferases (PPTases), which are crucial enzymes for bacterial viability and metabolism. acs.org For example, the compound ML267 , a potent inhibitor of the bacterial enzyme Sfp-PPTase, was shown to disrupt pathways essential for bacterial survival. acs.orgacs.org By inhibiting PPTases, these compounds can effectively halt fatty acid synthesis (FAS) and the production of secondary metabolites that contribute to pathogenicity. acs.org

Other derivatives are designed to target different bacterial enzymes. Some fluoropyridines have been studied for their ability to inhibit specific kinases involved in critical cellular pathways. smolecule.com In the context of antibacterial drug development, targeting bacterial topoisomerase II, also known as DNA gyrase, is a common strategy, and pyrimidine-containing compounds have been developed with this enzyme as a target. mdpi.com

Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of compounds derived from the this compound scaffold. These studies involve systematically modifying the molecule's structure to understand which chemical features are essential for its biological activity.

For a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, SAR analysis revealed that the choice of substituents on a piperazine (B1678402) ring significantly influenced antibacterial efficacy. nih.gov While many derivatives showed moderate activity, it was speculated that the cavity of the target protein near the substitution site was not large enough to accommodate bulky groups, suggesting that smaller, specific substitutions are more effective. nih.gov

In studies of pyridyl nitrofuranyl isoxazolines, the position of the nitrogen atom in the pyridine ring was found to be critical for antibacterial activity. doi.org The 3-pyridyl analogue demonstrated the most significant activity against multidrug-resistant Staphylococcus species, followed by the 2-pyridyl analogue, while the 4-pyridyl version was largely inactive. doi.org This highlights the importance of the specific isomeric form of the pyridine precursor.

For 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides, SAR explorations identified the structural features required for potent inhibition of Sfp-PPTase. acs.org Systematic modifications of different parts of the molecule, including the aminopyridine moiety and the piperazine core, helped establish a clear understanding of the features needed for activity. acs.org

Anticancer Research Applications

This compound serves as a foundational intermediate in the synthesis of novel compounds for anticancer research. netascientific.comchemimpex.com Its structure is incorporated into more complex molecules designed to inhibit cancer cell growth through various mechanisms. smolecule.com Derivatives have shown potential as antiproliferative agents, apoptosis inducers, and inhibitors of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway. mdpi.com

Antiproliferative Effects on Cancer Cell Lines

Derivatives of this compound have demonstrated significant antiproliferative effects across a range of human cancer cell lines. Research has shown that these compounds can inhibit the growth of tumors at micromolar concentrations.

For example, certain indole-2-carboxylate (B1230498) derivatives synthesized using chloro- and fluoro-substituted precursors showed potent activity. mdpi.com Compound 3e in one study was particularly effective against the LOX-IMVI melanoma cell line, with an IC50 value of 0.96 µM. mdpi.com Another derivative, 3b , also showed strong antiproliferative activity against the same cell line with an IC50 of 1.12 µM. mdpi.com Other related compounds have been tested against cervical (HeLa), breast (MCF-7), and lung (A549) cancer cell lines, showing IC50 values in the low micromolar range.

Table 2: Antiproliferative Activity of this compound Derivatives

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference(s) |

|---|---|---|---|

| Indole-2-carboxylate (3e ) | LOX-IMVI (Melanoma) | 0.96 | mdpi.com |

| Indole-2-carboxylate (3b ) | LOX-IMVI (Melanoma) | 1.12 | mdpi.com |

| Methyl 3-chloro-5-fluoroisonicotinate derivative | HeLa (Cervical) | 15.2 | |

| Methyl 3-chloro-5-fluoroisonicotinate derivative | MCF-7 (Breast) | 12.8 | |

| Methyl 3-chloro-5-fluoroisonicotinate derivative | A549 (Lung) | Not Specified |

Induction of Apoptosis

A key mechanism through which this compound-based compounds exert their anticancer effects is by inducing apoptosis, or programmed cell death. The ability to trigger this process in cancer cells is a hallmark of many effective chemotherapeutic agents. medchemexpress.com

Studies have shown that zwitterionic iridium(III) complexes containing fluorinated ligands can induce cell death through the apoptotic pathway. acs.org Flow cytometry analysis of A549 lung cancer cells treated with one such complex, Ir4 , revealed a significant, concentration-dependent increase in apoptotic cells, with most entering late-stage apoptosis. acs.org In contrast, a similar complex without the fluorine substitution showed negligible induction of apoptosis, underscoring the role of fluorination in this biological activity. acs.org

Further mechanistic studies have indicated that some compounds can induce apoptosis by upregulating the expression of pro-apoptotic proteins like p53, BAX, and caspase-3, while down-regulating anti-apoptotic proteins like Bcl-2. researchgate.net Certain derivatives have also been found to cause cell cycle arrest, often in the G1 or G2/M phase, which can precede the induction of apoptosis. acs.orgresearchgate.net

EGFR (Epidermal Growth Factor Receptor) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a critical target in cancer therapy, as its overexpression and mutation can drive tumor growth. Compounds derived from this compound have been specifically designed and evaluated as EGFR inhibitors.

A study focused on new 5-chloro-indole-2-carboxylate derivatives found that several compounds were potent inhibitors of EGFR. mdpi.com The most effective derivative, 3e , exhibited an IC50 value of 68 nM, which was 1.2-fold more potent than the established EGFR inhibitor erlotinib (B232) (IC50 = 80 nM). mdpi.com Compound 3b from the same series was also more potent than erlotinib, with an IC50 of 74 nM. mdpi.com These compounds were further tested against a mutant form of the receptor, EGFRT790M, confirming their potential to overcome certain types of drug resistance. mdpi.com The development of vinylpyridine-based inhibitors has also provided a novel class of covalent inhibitors that target a key cysteine residue (C797) in the EGFR binding site. nih.gov

Table 3: EGFR Inhibition by this compound Derivatives

| Compound | EGFR Inhibition IC50 (nM) | Comparison to Erlotinib (IC50 = 80 nM) | Reference(s) |

|---|---|---|---|

| Indole-2-carboxylate 3e | 68 | 1.2-fold more potent | mdpi.com |

| Indole-2-carboxylate 3b | 74 | More potent | mdpi.com |

Other Emerging Biological Activities and Therapeutic Areas

Beyond its established use as a scaffold in drug discovery, this compound has been instrumental in the development of novel compounds with a range of other emerging biological activities. Research has extended into various therapeutic areas, demonstrating the versatility of this chemical entity.

Derivatives of this compound have shown potential in several key areas of medicinal chemistry. For instance, the halogenated pyridine structure is often associated with enhanced biological properties, making compounds derived from it valuable for further investigation. smolecule.com

One significant area of research is in metabolic disorders. Specifically, derivatives have been optimized as disrupters of the glucokinase–glucokinase regulatory protein (GK–GKRP) interaction, which is a potential therapeutic target for type II diabetes. acs.orgresearchgate.net The lead compound, AMG-0696, which was developed from a diarylmethanesulfonamide hit, demonstrated a significant improvement in biochemical potency for disrupting the GK–GKRP binding interaction. acs.org This compound was shown to induce the translocation of glucokinase from the nucleus to the cytoplasm in rats and lead to a reduction in blood glucose in mice. acs.org

In the field of infectious diseases, derivatives of this compound have been investigated for their potential as inhibitors of human immunodeficiency virus (HIV) replication. google.com Additionally, research into related structures, such as 2-(bromomethyl)-3-chloro-5-fluoropyridine (B13460676) hydrobromide, suggests potential antimicrobial activities. smolecule.com

Furthermore, compounds incorporating the this compound moiety have been explored for their role as cathepsin cysteine protease inhibitors. google.com In the agrochemical sector, which can sometimes provide insights for pharmaceutical development, triazolopyrimidine derivatives containing the this compound-2-yl group have been developed for their microbiocidal, particularly fungicidal, activity. googleapis.comgoogle.com

There is also emerging interest in the application of this compound derivatives in the treatment of neurological disorders and cancer. evitachem.com The unique electronic properties of the substituted pyridine ring make it a valuable component in the synthesis of molecules designed to modulate biological pathways associated with these conditions. evitachem.com

The table below summarizes the emerging biological activities and the corresponding therapeutic areas for compounds derived from this compound.

| Biological Target/Activity | Therapeutic Area | Derivative/Compound Class | Research Findings |

| Glucokinase–Glucokinase Regulatory Protein (GK–GKRP) Interaction Disruption | Type II Diabetes | Diarylmethanesulfonamides | Lead compound AMG-0696 showed an IC50 of 0.0038 µM for hGK–hGKRP disruption and demonstrated blood glucose reduction in mice. acs.org |

| HIV Replication Inhibition | HIV/AIDS | Not specified in detail | A patent discloses the use of a related bromo-derivative in the synthesis of HIV replication inhibitors. google.com |

| Cathepsin Cysteine Protease Inhibition | Not specified | Not specified | A patent describes the synthesis of cathepsin cysteine protease inhibitors using this compound. google.com |

| Antimicrobial Activity | Infectious Diseases | 2-(Bromomethyl)-3-chloro-5-fluoropyridine hydrobromide | Halogenated pyridine structure suggests potential for antimicrobial effects. smolecule.com |

| Microbiocidal/Fungicidal Activity | Agrochemical (potential for human health applications) | Triazolopyrimidine derivatives | These derivatives have been shown to have a high level of biological activity against fungi. googleapis.comgoogle.com |

| Modulation of Biological Pathways | Neurological Disorders, Cancer | 5-Chloro-3-fluoropyridine-2-carbonitrile (B1592692) and related structures | Used as an intermediate in the synthesis of compounds targeting these therapeutic areas. evitachem.com |

Applications of 3 Chloro 5 Fluoropyridine in Agrochemical Research

Synthesis of Agrochemical Intermediates and Active Compounds

3-Chloro-5-fluoropyridine is a versatile precursor for producing more complex molecules used in agriculture. google.com The reactivity of the pyridine (B92270) ring, influenced by its halogen substituents, allows for various chemical transformations to build the final active compounds. evitachem.com

Research and patent literature describe the synthesis of several agrochemically important molecules derived from fluorinated and chlorinated pyridines. For instance, the compound is a structural component in the synthesis of novel pyrazole (B372694) derivatives. mdpi.com In one study, this compound was used to create a series of compounds, such as 3-chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thio)phenyl)-5-fluoropyridine, which were then evaluated for biological activity. mdpi.com

The synthesis of complex herbicides often involves multi-step processes where a substituted pyridine core is essential. A prominent example is the arylpicolinate class of herbicides. The herbicide florpyrauxifen-benzyl, chemically known as benzyl (B1604629) 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate, contains the characteristic 3-chloro-5-fluoro-pyridine structure. justia.com The synthesis of such molecules is described in patents, highlighting the importance of halogenated pyridine intermediates. justia.comgoogle.com

The table below details some agrochemical compounds and intermediates whose synthesis involves a this compound moiety or related structures.

| Compound Name | CAS Number | Application/Use | Source |

| 3-Chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thio)phenyl)-5-fluoropyridine | Not Available | Intermediate for Herbicides | mdpi.com |

| 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid (Florpyrauxifen) | 943832-60-8 | Herbicide | justia.comgoogle.com |

| Benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate (Florpyrauxifen-benzyl) | 1390661-72-9 | Herbicide | justia.com |

Herbicidal Activity Studies

The this compound scaffold is integral to a variety of compounds that have been investigated for their herbicidal properties. mdpi.com The development of new herbicides is a continuous effort in agriculture to manage unwanted vegetation that competes with crops. google.com

Compounds derived from this pyridine structure have demonstrated efficacy against a range of weeds. google.com For example, florpyrauxifen (B1531466) and its benzyl ester are used to control undesirable vegetation, including broadleaf weeds, grasses, and sedges, in various cropping and non-crop environments. justia.comgoogle.com These herbicides can be applied pre- or post-emergence to effectively manage weed growth. justia.com

A study focusing on novel pyrazole derivatives containing phenylpyridine moieties identified significant herbicidal activity. mdpi.com Specifically, compounds featuring a chlorine atom at the 3-position and a fluorine atom at the 5-position of the pyridine ring showed promising results in post-emergence applications. mdpi.com The herbicidal efficacy of these synthesized compounds was tested against different weed species. researchgate.net

The table below summarizes the findings of herbicidal activity for compounds containing the this compound structure.

| Active Compound Structure | Target Weeds | Application Type | Efficacy | Source |

| 4-amino-3-chloro-5-fluoro-6-(substituted-phenyl)pyridine-2-carboxylic acid derivatives | Grass, broadleaf, and sedge weeds (e.g., Amaranthus, Chenopodium, Echinochloa) | Pre- and post-emergence | Effective control of undesirable vegetation | justia.comgoogle.com |

| Pyrazole derivatives with a this compound moiety | Dicotyledonous and monocotyledonous weeds | Post-emergence | Good herbicidal activity | mdpi.comresearchgate.net |

Insecticidal Activity Studies

In addition to herbicidal applications, this compound serves as a key intermediate in the synthesis of insecticides. nbinno.comnbinno.com The unique electronic properties conferred by the halogen atoms can be crucial for the molecule's interaction with specific biological targets in insects. evitachem.com

While detailed public studies on the specific insecticidal activity of direct derivatives are limited, the compound's role as a building block is acknowledged in the agrochemical industry. github.comnbinno.com For example, the synthesis of flonicamid, a selective aphicide, involved the screening of various trifluoromethylpyridine (TFMP) analogues, demonstrating that modifications on the pyridine ring are critical for insecticidal activity. semanticscholar.org This highlights the general principle that substituted pyridines, including chloro-fluoro variants, are a rich source for discovering new insecticidal compounds.

Structure-Activity Relationship (SAR) in Agrochemicals

Structure-activity relationship (SAR) studies are fundamental to designing potent and selective agrochemicals. The specific placement and nature of substituents on the pyridine ring, such as in this compound, significantly dictate the biological activity of the final compound. vulcanchem.com

In the context of herbicides, research has shown that the presence and position of halogen atoms are critical for efficacy. mdpi.com A study on pyrazole derivatives revealed that having a chlorine atom at the 3-position and a fluorine atom at the 5-position of the pyridine ring was beneficial for improving herbicidal activity. mdpi.com This specific substitution pattern is believed to influence the molecule's conformation, metabolic stability, and binding affinity to its target site in the plant. vulcanchem.com

The fluorine atom, in particular, can enhance metabolic stability and the compound's ability to bind to biological targets. vulcanchem.com The electron-withdrawing nature of both chlorine and fluorine atoms enhances the electrophilicity of the pyridine ring, which can be a key factor in its mechanism of action and reactivity during synthesis. evitachem.com These SAR insights guide chemists in optimizing lead compounds to create more effective and environmentally safer crop protection solutions.

Material Science Research Involving Fluorinated Pyridines

Fluorinated Pyridines as Building Blocks for Advanced Materials

Fluorinated pyridines are crucial starting materials and intermediates for creating complex, high-performance materials. mdpi.comacs.org The presence of halogen atoms (fluorine and chlorine) on the pyridine (B92270) ring, as in 3-Chloro-5-fluoropyridine, creates reactive sites that are essential for synthesizing more elaborate molecular architectures. The high electronegativity of fluorine influences the electron distribution in the pyridine ring, making it susceptible to specific chemical transformations. encyclopedia.pub

Compounds like 3-substituted 2-chloro-5-fluoro-pyridines are recognized as useful intermediates for producing various functional materials. google.com The synthesis of multi-substituted 3-fluoropyridines can be achieved through methods like the Rh(III)-catalyzed C–H functionalization of α-fluoro-α,β-unsaturated oximes and alkynes, demonstrating a pathway to create diverse building blocks for material applications. nih.gov The strategic placement of fluorine can direct the assembly of molecules into desirable configurations, which is a key principle in crystal engineering. This has been demonstrated in the construction of unique coordination entanglement networks using flexible fluorinated bis-pyridinecarboxamide ligands, which create complex, interpenetrating structures. rsc.org

The general utility of fluorinated pyridines as precursors is rooted in their chemical reactivity and the unique properties they bestow upon the final material. encyclopedia.pub They serve as foundational components for materials designed for specialized electronic, optical, and chemical applications.

Applications in Polymers and Fluorinated Networks

The reactivity of fluorinated pyridines, particularly their susceptibility to nucleophilic aromatic substitution (S_NAr), makes them excellent candidates for polymerization and the creation of fluorinated networks. nih.govresearchgate.net Perfluoropyridine (PFPy), a closely related compound, is extensively used to create fluoropolymers and cross-linked networks due to its high reactivity. nih.govmdpi.comencyclopedia.pub These materials often exhibit superior thermal stability and chemical resistance. mdpi.com

The principles guiding the use of PFPy can be extended to other chlorofluoro-pyridines. These compounds can act as cross-linking agents or as monomers in step-growth polymerization to produce advanced polymer systems. mdpi.com For example, fluorinated pyridylenediamine monomers have been used to prepare fluorinated polyimides (PIs) and co-polyimides through one-step polycondensation reactions. nih.gov These polymers are valued for their performance under extreme conditions.

The creation of entangled coordination networks showcases another dimension of their application. By using flexible fluorinated ligands derived from pyridines, researchers have constructed networks with both self-penetrating and interpenetrating features. rsc.org These intricate structures are of great interest for their potential in creating materials with novel catalytic, separation, or storage properties.

| Polymer/Network Type | Fluorinated Pyridine Role | Key Properties of Resulting Material |

| Fluorinated Polyimides | Monomer (e.g., fluorinated pyridylenediamine) | High thermal stability, chemical resistance. nih.gov |

| Fluorinated Networks | Cross-linking agent (e.g., Perfluoropyridine) | Enhanced thermal and oxidative resistance, hydrophobicity. nih.govmdpi.com |

| Coordination Polymers | Ligand (e.g., flexible bis-pyridinecarboxamide) | Formation of unique entangled and interpenetrating nets. rsc.org |

| Polymer Electrolyte Membranes | Polymer Blends (with PBI) | Enhanced thermal stability and chemical resistance for fuel cell applications. nih.gov |

This table summarizes the roles and resulting properties of materials synthesized using fluorinated pyridines.

Research in Functional Materials (e.g., liquid crystal displays, solar cells, fuel cells)

The distinct electronic and physical properties of fluorinated pyridines make them prime candidates for integration into functional materials designed for specific technological applications.

Liquid Crystal Displays (LCDs)

In the field of liquid crystals, fluorine substitution is a widely used strategy to fine-tune material properties. mdpi.com Incorporating fluorinated groups, including fluorinated pyridines, can significantly impact the dielectric anisotropy, viscosity, and switching speed of liquid crystal materials. mdpi.comgoogle.com Lateral fluorine substituents on liquid crystal molecules have been shown to lower melting points and enhance the stability of the desired nematic phase. mdpi.com While specific research on this compound in LCDs is not prominent, the principles are well-established for related fluorinated heterocyclic compounds. For instance, fluorinated pyrimidine-phenyl compounds have been developed to achieve large spontaneous polarization and fast response times, which are critical for high-performance displays. google.com

Solar Cells

| Solar Cell Technology | Role of Fluorinated Pyridine Derivative | Research Finding/Outcome |

| Perovskite Solar Cells (PSCs) | Additive in hole-transporting layer (e.g., TFP) | Enhanced moisture resistance and long-term stability. nih.gov |

| Dye-Sensitized Solar Cells (DSSCs) | Additive to gel electrolyte | Increased short-circuit current density and conversion efficiency. scirp.orgscirp.org |

| Polymer Solar Cells (PSCs) | Donor material in the active layer | Higher power conversion efficiency (12.30%) compared to non-fluorinated analogues (10.2%). rsc.org |

This table highlights the application and impact of fluorinated pyridine derivatives in various solar cell technologies.

Fuel Cells